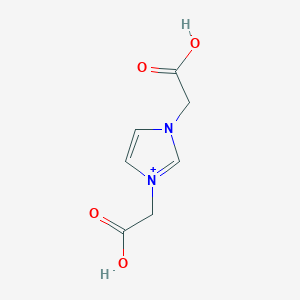

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3-bis(carboxymethyl)imidazolium chloride showcases the compound's role as an effective catalyst in organic synthesis, specifically in the preparation of N-allylanilines through allylic substitution of alcohols with anilines under mild conditions. This metal-free catalytic process emphasizes the compound's efficiency and versatility in facilitating diverse chemical transformations (Albert-Soriano et al., 2018).

Molecular Structure Analysis

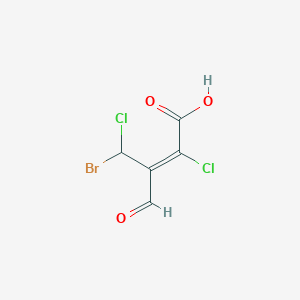

The molecular structure of 1,3-bis(carboxymethyl)imidazolium bromide has been elucidated through X-ray diffraction, FT-IR, and Raman spectroscopy, revealing a symmetric dimer formation via hydrogen bonding between carboxylic groups. This structural arrangement highlights the compound's potential for forming stable complexes and its reactivity towards different anions (Barczyński et al., 2008).

Chemical Reactions and Properties

1,3-Bis(carboxymethyl)imidazolium chloride serves as a sustainable, recyclable, and metal-free ionic catalyst for the Biginelli multicomponent reaction, demonstrating the compound's capability to facilitate reactions among arylaldehydes, 1,3-dicarbonyl compounds, and urea/thiourea to synthesize dihydropyrimidin-2(1H)-ones with high yields. This reactivity profile underscores the compound's applicability in green chemistry and its role in promoting atom economy (Davanagere & Maiti, 2021).

Physical Properties Analysis

The physical and chemical properties of 1,3-bis(carboxymethyl)imidazolium derivatives have been systematically evaluated, revealing their thermal stability, solubility in water, and potential to form hydrophobic or hydrophilic ionic liquids based on the anionic counterpart. These studies provide insights into tailoring the compound's properties for specific applications, such as designing novel solvents (Wang et al., 2016).

Chemical Properties Analysis

The compound exhibits a broad range of chemical reactivities, as demonstrated by its application in the synthesis of N-allylanilines and the Biginelli reaction. Its ability to act as a catalyst for these reactions highlights the compound's chemical versatility and its potential as a sustainable and efficient catalyst in organic synthesis (Albert-Soriano et al., 2018; Davanagere & Maiti, 2021).

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectroscopy

1,3-Bis(carboxymethyl)imidazolium bromide has been extensively studied for its molecular structure using X-ray diffraction, FT-IR, and Raman spectroscopy. The research reveals its ability to form symmetric dimers through hydrogen bonding, which could be crucial for understanding molecular interactions in various chemical contexts. These insights are valuable for designing materials with specific optical or structural properties (Barczyński et al., 2008).

Catalysis and Synthesis

The compound is utilized as a metal-free and recyclable catalyst for synthesizing N-allylanilines by allylic substitution of alcohols with anilines. This application underscores its potential in green chemistry, providing an environmentally friendly alternative for catalytic processes. The ability to reuse the catalyst up to 15 cycles without loss of activity highlights its efficiency and sustainability (Albert-Soriano et al., 2018).

Materials Science

A novel application in materials science involves the use of 1,3-bis(carboxymethyl)imidazolium chloride as an electrolyte additive in lithium-ion batteries. Its addition to conventional electrolytes significantly enhances battery performance, demonstrating a 22% higher discharge capacity after 100 cycles compared to cells without the additive. This research points to its potential in improving the safety and efficiency of lithium-ion batteries, addressing major concerns such as material degradation and thermal stability (Chatterjee et al., 2020).

Corrosion Inhibition

The compound has also been investigated for its role as a corrosion inhibitor. Its derivatives have shown remarkable efficiency in protecting mild steel against corrosion, with one of the derivatives achieving an inhibition efficiency of 96.08% at a very low concentration. This application is crucial for industries looking to enhance the durability of steel structures and components by preventing corrosion-related damage (Srivastava et al., 2017).

Optical and Thermal Properties

Research into the optical and thermal properties of 1,3-bis(carboxymethyl)imidazolium nitrate has provided valuable insights into its stability and behavior under various conditions. The analysis of its vibrational spectroscopy and thermal decomposition offers critical data for its application in fields requiring materials with specific thermal and optical characteristics (Liu et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNUXQTQONUMA-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)